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molecular formula C8H11BrS2 B8497071 2-Bromo-5-butylsulphanylthiophene

2-Bromo-5-butylsulphanylthiophene

Cat. No. B8497071
M. Wt: 251.2 g/mol
InChI Key: PINYHBVBDHLWNE-UHFFFAOYSA-N
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Patent
US05578242

Procedure details

A solution of compound 6 (5.18 g, 0.030 mol) and N-bromosuccinimide (5.34 g, 0.030 mol) in chloroform (80 ml) and glacial acetic acid (80 ml) was gently heated under reflux (with stirring) for 0.5 h (glc analysis revealed a complete reaction). The reaction mixture was diluted with water and washed with dichloromethane (2×100 ml); the combined organic extracts were washed successively with water (300 ml) and aqueous potassium hydroxide (5%, 300 ml) before being dried (MgSO4). The solvent was removed in vacuo and the residue was distilled to give a colourless liquid.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:5][C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[CH2:2][CH2:3][CH3:4].[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.C(O)(=O)C.O>[Br:11][C:8]1[S:7][C:6]([S:5][CH2:1][CH2:2][CH2:3][CH3:4])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
5.18 g
Type
reactant
Smiles
C(CCC)SC=1SC=CC1
Name
Quantity
5.34 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
(with stirring) for 0.5 h (glc analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
a complete reaction)
WASH
Type
WASH
Details
washed with dichloromethane (2×100 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed successively with water (300 ml) and aqueous potassium hydroxide (5%, 300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
CUSTOM
Type
CUSTOM
Details
to give a colourless liquid

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
BrC=1SC(=CC1)SCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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